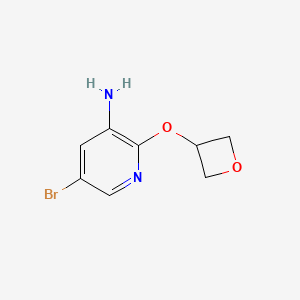
5-Bromo-2-(oxetan-3-yloxy)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(oxetan-3-yloxy)pyridin-3-amine is a chemical compound with the molecular formula C8H9BrN2O2 It is a derivative of pyridine, featuring a bromine atom at the 5-position and an oxetane ring attached to the 3-position of the pyridine ring through an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(oxetan-3-yloxy)pyridin-3-amine typically involves the following steps:
Oxetane Ring Formation: The oxetane ring can be introduced through a nucleophilic substitution reaction. This involves reacting the brominated pyridine with an oxetane derivative in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Amination: The final step involves the introduction of an amino group at the 3-position of the pyridine ring. This can be achieved through a nucleophilic aromatic substitution reaction using an amine source such as ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(oxetan-3-yloxy)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-Bromo-2-(oxetan-3-yloxy)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(oxetan-3-yloxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-(oxetan-3-yloxy)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
2-(oxetan-3-yloxy)pyridin-3-amine: Lacks the bromine atom at the 5-position.
2-Pyridinamine, 5-(3-oxetanyloxy): Similar structure but with variations in the position of functional groups.
Uniqueness
5-Bromo-2-(oxetan-3-yloxy)pyridin-3-amine is unique due to the presence of both a bromine atom and an oxetane ring, which confer distinct chemical and biological properties. This combination of features makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C8H9BrN2O2 |
|---|---|
Peso molecular |
245.07 g/mol |
Nombre IUPAC |
5-bromo-2-(oxetan-3-yloxy)pyridin-3-amine |
InChI |
InChI=1S/C8H9BrN2O2/c9-5-1-7(10)8(11-2-5)13-6-3-12-4-6/h1-2,6H,3-4,10H2 |
Clave InChI |
VNZQHWFFTSHGAB-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)OC2=C(C=C(C=N2)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


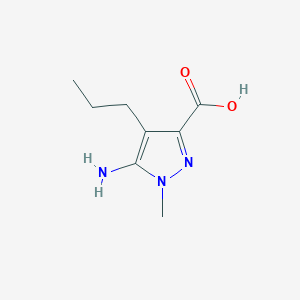
![4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile](/img/structure/B13073402.png)
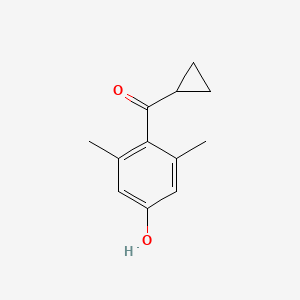
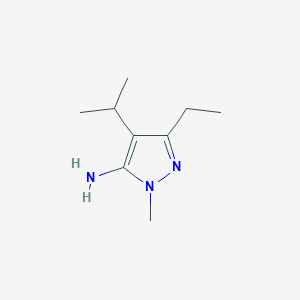
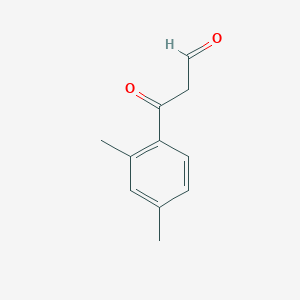
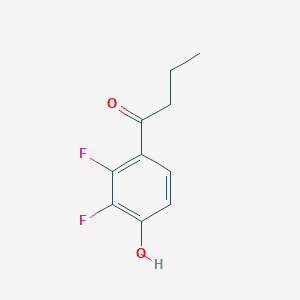
![4-[2-[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline](/img/structure/B13073428.png)
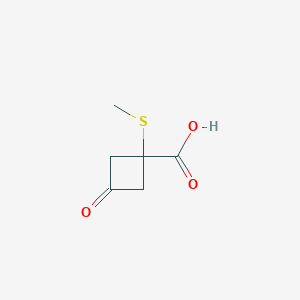

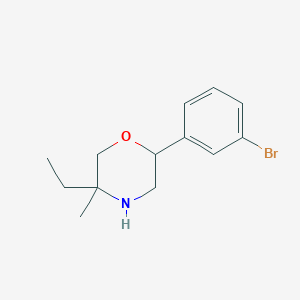

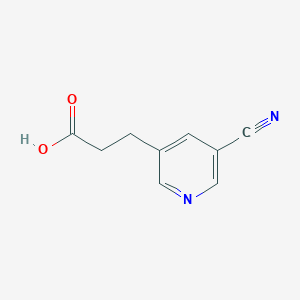

![1-[2-(1H-1,2,4-Triazol-1-YL)phenyl]propan-1-one](/img/structure/B13073469.png)
